![molecular formula C19H15F3N2O2 B2573157 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one CAS No. 1105236-29-0](/img/structure/B2573157.png)
6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
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Description
6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Crystal Structure and DFT Studies
One study focused on the crystal structure and density functional theory (DFT) studies of a related compound, providing insights into its molecular conformation, supramolecular arrangements, and theoretical properties. This research contributes to understanding the chemical reactivity and biological activity potential of pyrimidine derivatives, including their antibacterial activities (S. Murugavel et al., 2014).
Antifungal and Herbicidal Activity
Research into pyrimidine derivatives has also shown their potential as antifungal agents, with specific derivatives displaying significant effects against types of fungi, indicating their use in developing new antifungal treatments (N. N. Jafar et al., 2017). Another study reported on the herbicidal activity of dimethoxypyrimidines, underscoring their role in agricultural applications (Y. Nezu et al., 1996).
Anti-Inflammatory and Analgesic Agents
Further investigations have led to the synthesis of novel pyrimidine derivatives intended as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition, offering a foundation for new therapeutic agents (A. Abu‐Hashem et al., 2020).
Synthesis and Biological Evaluation
The synthesis of novel oxo pyrimido pyrimidine derivatives has been explored, highlighting the diverse pharmacological and biological activities of pyrimidine compounds. This research emphasizes the versatility of pyrimidine derivatives in chemical synthesis and their potential in drug discovery (Madhav S. Jadhav et al., 2022).
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-10-18(25)24(12-23-17)11-13-3-2-4-15(9-13)19(20,21)22/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIMEEPJKOHHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one |
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